molecular formula C11H9ClO4 B2966892 methyl 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate CAS No. 951896-50-7

methyl 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate

Cat. No.: B2966892
CAS No.: 951896-50-7
M. Wt: 240.64
InChI Key: CBBHTTRAFARBSB-UHFFFAOYSA-N
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Description

Methyl 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate is a chemical compound belonging to the class of isochromenes, which are characterized by their fused benzene and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the cyclization of 6-chloro-1,3-dihydro-1H-isochromene-1-carboxylic acid methyl ester using a strong acid like sulfuric acid.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar cyclization reactions but with optimized conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions, particularly at the chloro position, can yield a variety of substituted isochromenes.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives.

  • Reduction Products: Reduced analogs of the compound.

  • Substitution Products: Various substituted isochromenes.

Scientific Research Applications

Chemistry: In chemistry, methyl 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore the medicinal applications of this compound and its derivatives. It may serve as a precursor for drugs targeting various diseases.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which methyl 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the derivative and its intended use.

Comparison with Similar Compounds

  • Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate: This compound is structurally similar but differs in the position of the chloro group.

  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Another related compound used in the synthesis of antibacterial drugs.

Uniqueness: Methyl 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate stands out due to its specific structural features and reactivity, which make it suitable for various applications that other similar compounds may not be able to fulfill.

This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique properties and versatile applications make it a valuable compound in various fields.

Properties

IUPAC Name

methyl 6-chloro-1-oxo-3,4-dihydroisochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO4/c1-15-11(14)9-5-6-4-7(12)2-3-8(6)10(13)16-9/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBHTTRAFARBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C=CC(=C2)Cl)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901045191
Record name Methyl 6-chloro-3,4-dihydro-1-oxo-1H-2-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951896-50-7
Record name Methyl 6-chloro-3,4-dihydro-1-oxo-1H-2-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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